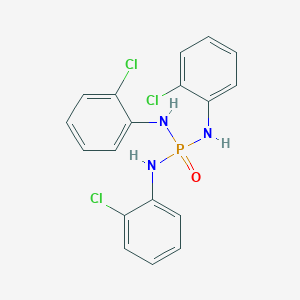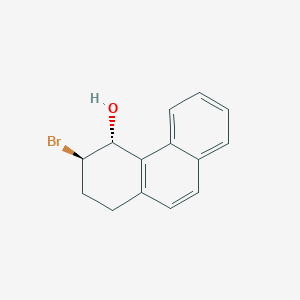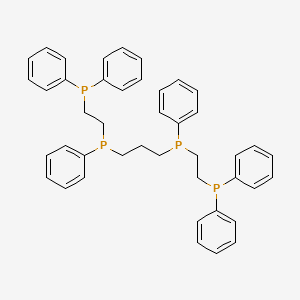
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane is a linear tetraphosphine ligand known for its unique coordination properties. This compound is often used in the synthesis of various metal complexes due to its ability to form stable structures with metals. Its structure consists of a chain of carbon atoms with phenyl groups and phosphorus atoms attached, making it a versatile ligand in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane typically involves the reaction of diphenylphosphine with a suitable carbon chain precursor. One common method includes the reaction of diphenylphosphine with 1,4-dibromobutane, followed by further reactions to extend the carbon chain and introduce additional phosphorus atoms . The reaction conditions often involve the use of solvents like benzene or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorus atoms would yield phosphine oxides, while substitution reactions could introduce various functional groups in place of the phenyl groups .
科学的研究の応用
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems, particularly in the study of metal-protein interactions.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism by which 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane exerts its effects primarily involves its ability to coordinate with metal ions. The phosphorus atoms in the compound act as electron donors, forming stable bonds with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications .
類似化合物との比較
Similar Compounds
1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane: Known for its linear structure and coordination properties.
This compound derivatives: Modified versions with different substituents on the phenyl groups.
Other tetraphosphine ligands: Compounds with similar phosphorus-containing structures but different carbon chain lengths or substituents.
Uniqueness
This compound is unique due to its specific arrangement of phosphorus and phenyl groups, which provides distinct coordination properties. This makes it particularly useful in the synthesis of metal complexes with specific electronic and structural characteristics .
特性
CAS番号 |
57322-00-6 |
|---|---|
分子式 |
C43H44P4 |
分子量 |
684.7 g/mol |
IUPAC名 |
2-diphenylphosphanylethyl-[3-[2-diphenylphosphanylethyl(phenyl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C43H44P4/c1-7-20-38(21-8-1)44(34-36-46(40-24-11-3-12-25-40)41-26-13-4-14-27-41)32-19-33-45(39-22-9-2-10-23-39)35-37-47(42-28-15-5-16-29-42)43-30-17-6-18-31-43/h1-18,20-31H,19,32-37H2 |
InChIキー |
FBQMUPJLBLHPOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


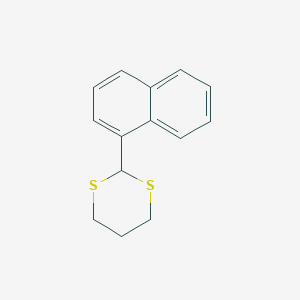
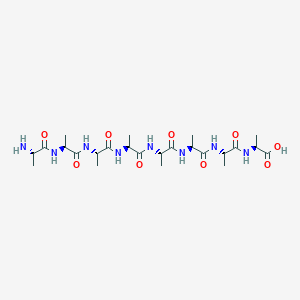
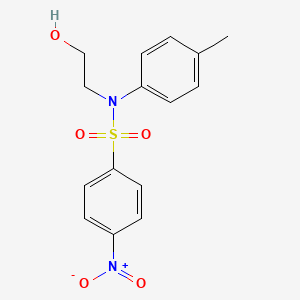
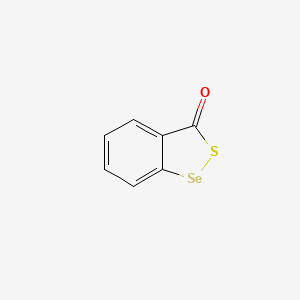
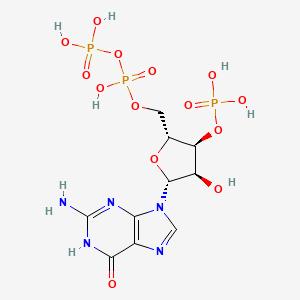
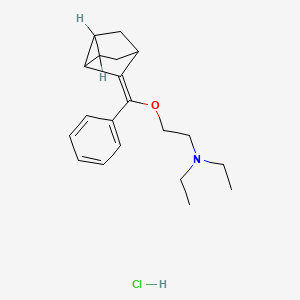
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
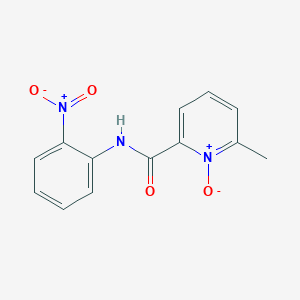
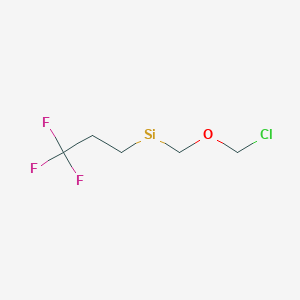
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)

